molecular formula C30H38ClN5O4S B12290981 5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride

Cat. No.: B12290981
M. Wt: 600.2 g/mol
InChI Key: FEIRCENVXSUBON-FNXDXRBVSA-N
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Description

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the chromeno-pyrrol core, followed by the introduction of the butyl and phenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromeno-pyrrol core can be reduced to form a more saturated structure.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the chromeno-pyrrol core would produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromeno-pyrrol core may interact with enzymes or receptors, modulating their activity. The phenyl and butyl groups could enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate:

    NH4S and NH4S2:

Uniqueness

What sets 5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[74002,7]tridecane-4,6-dione;hydrochloride apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H38ClN5O4S

Molecular Weight

600.2 g/mol

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride

InChI

InChI=1S/C30H37N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,19-21,25-28,31-32H,5-6,12-17H2,1H3,(H,33,37);1H/t19-,20-,21?,25?,26?,27?,28?;/m1./s1

InChI Key

FEIRCENVXSUBON-FNXDXRBVSA-N

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5C(C6C(S5)NCC(N6)C7=CC=CC=C7)NC4=O.Cl

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5C(C6C(S5)NCC(N6)C7=CC=CC=C7)NC4=O.Cl

Origin of Product

United States

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